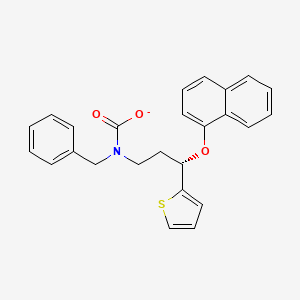
DuloxetinePhenylCarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DuloxetinePhenylCarbamate involves several steps. One common method includes the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The resulting racemic condensed compound undergoes optical resolution using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often exceeding 99.9% chiral purity . The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: DuloxetinePhenylCarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: DuloxetinePhenylCarbamate is used as a precursor in the synthesis of various chemical compounds
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to duloxetine makes it a candidate for investigating the mechanisms of serotonin and norepinephrine reuptake inhibition.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neuropathic pain. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
DuloxetinePhenylCarbamate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and alleviating symptoms of depression and anxiety. The compound also has a weak inhibitory effect on dopamine reuptake . It does not significantly interact with other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Pregabalin: Used to treat neuropathic pain and generalized anxiety disorder.
Gabapentin: Used to treat neuropathic pain and epilepsy.
Amitriptyline: A tricyclic antidepressant used to treat depression and neuropathic pain.
Uniqueness: DuloxetinePhenylCarbamate is unique due to its specific chemical structure, which allows for distinct interactions with serotonin and norepinephrine transporters. This uniqueness contributes to its potential therapeutic benefits and differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C25H22NO3S- |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-benzyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate |
InChI |
InChI=1S/C25H23NO3S/c27-25(28)26(18-19-8-2-1-3-9-19)16-15-23(24-14-7-17-30-24)29-22-13-6-11-20-10-4-5-12-21(20)22/h1-14,17,23H,15-16,18H2,(H,27,28)/p-1/t23-/m0/s1 |
InChI-Schlüssel |
JHVYQYHUBRUVQO-QHCPKHFHSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC[C@@H](C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCC(C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
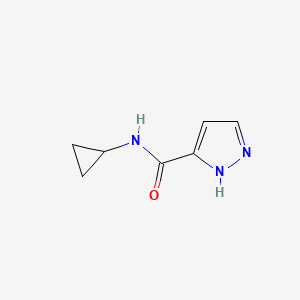
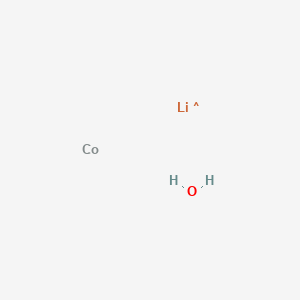

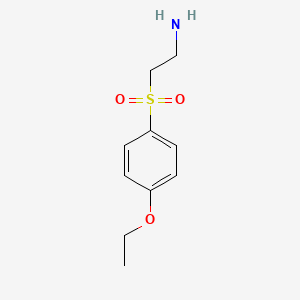
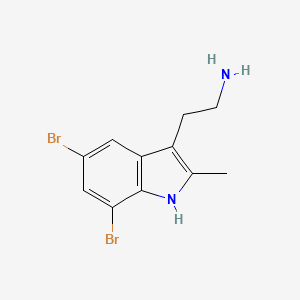
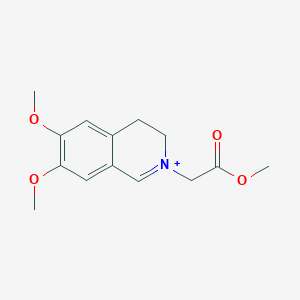
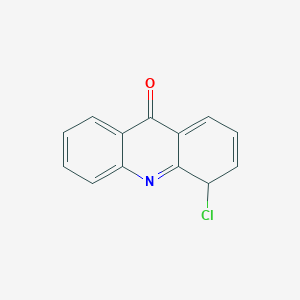
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
